![molecular formula C11H11F3N4 B3027862 (S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 1417789-01-5](/img/structure/B3027862.png)
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Overview
Description
“(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine” is a complex organic compound that contains several functional groups and rings. It has a pyrrolidine ring, which is a type of non-aromatic five-membered ring with nitrogen as one of the atoms. It also contains an imidazo[4,5-b]pyridine moiety, which is a fused ring system consisting of an imidazole ring and a pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and imidazo[4,5-b]pyridine rings would likely cause the molecule to have a rigid, cyclic structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyrrolidine ring might undergo reactions typical of amines, such as protonation or alkylation. The imidazo[4,5-b]pyridine moiety might participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrogen atoms might make it more soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Antimicrobial Agents
Pyridine derivatives have been designed, synthesized, and tested as antimicrobial agents . The synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans .
Antiviral and Anticancer Agents
Five-membered heteroaromatic ring fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry, especially for antiviral and anticancer applications . The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Antituberculosis, Antibacterial, Antifungal, Anti-inflammatory, and Antimalarial Agents
Apart from antiviral and anticancer applications, fused pyridine derivatives are also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Carbonic Anhydrase IX Inhibitors
Tertiary sulfonamide derivatives of pyridyl-indole-based heteroaryl chalcone have been introduced as carbonic anhydrase IX inhibitors .
Enhancing Solubility, Polarity, Lipophilicity, and Hydrogen Bonding Capacity
Fused pyridine derivatives contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(3S)-pyrrolidin-3-yl]-2-(trifluoromethyl)imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4/c12-11(13,14)10-17-8-2-1-4-16-9(8)18(10)7-3-5-15-6-7/h1-2,4,7,15H,3,5-6H2/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGODKWRHTYKUIJ-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C3=C(C=CC=N3)N=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N2C3=C(C=CC=N3)N=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158068 | |
Record name | 3H-Imidazo[4,5-b]pyridine, 3-(3S)-3-pyrrolidinyl-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine | |
CAS RN |
1417789-01-5 | |
Record name | 3H-Imidazo[4,5-b]pyridine, 3-(3S)-3-pyrrolidinyl-2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417789-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo[4,5-b]pyridine, 3-(3S)-3-pyrrolidinyl-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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